![molecular formula C9H14O2S B13065796 2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13065796.png)
2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. The compound has a molecular formula of C9H14O2S and a molecular weight of 186.27 g/mol . The spirocyclic framework, which consists of two fused rings sharing a single carbon atom, imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)spiro[3One common method involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, which are then converted to spiro[3.3]heptane derivatives . The reaction conditions often include the use of trifluoromethanesulfonic anhydride (CF3SO2)2O and collidine as catalysts, followed by hydrolysis to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of 2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Various nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Spirocyclic derivatives with different substituents
Applications De Recherche Scientifique
2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic core provides a rigid framework that can enhance binding affinity and selectivity towards biological targets. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: A spirocyclic dicarboxylate with similar steric properties but different functional groups.
Spiro[3.3]heptane-2-carboxylic acid: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
Uniqueness
2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. The combination of the spirocyclic core and the functional groups makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H14O2S |
|---|---|
Poids moléculaire |
186.27 g/mol |
Nom IUPAC |
2-methylsulfanylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O2S/c1-12-9(7(10)11)5-8(6-9)3-2-4-8/h2-6H2,1H3,(H,10,11) |
Clé InChI |
RBWGHWZGLQTRJR-UHFFFAOYSA-N |
SMILES canonique |
CSC1(CC2(C1)CCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065721.png)
![5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13065725.png)
![4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065731.png)
![Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13065734.png)
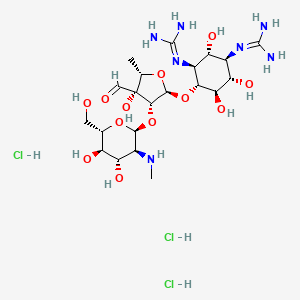
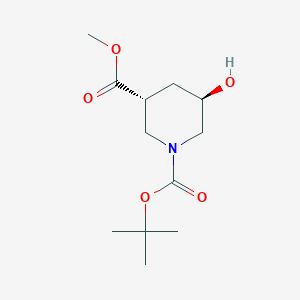
![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13065751.png)
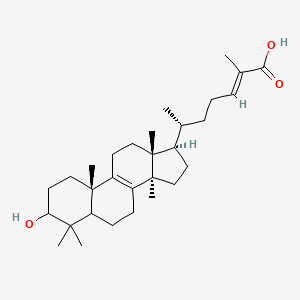
![N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine](/img/structure/B13065765.png)
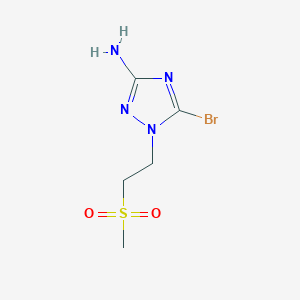

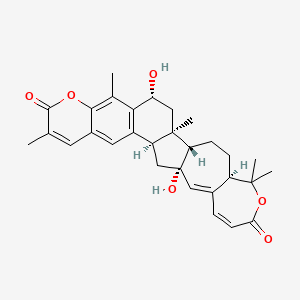
![4-(2-Methoxyethyl)-4-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065822.png)

